molecular formula C19H23NO3 B1232273 6-Ethylmorphine CAS No. 47252-06-2

6-Ethylmorphine

Cat. No.: B1232273
CAS No.: 47252-06-2
M. Wt: 313.4 g/mol
InChI Key: SWYNUDMXTNTERF-SSTWWWIQSA-N
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Description

6-Ethylmorphine is a morphinane alkaloid.

Scientific Research Applications

Pharmacokinetics

The pharmacokinetic profile of 6-Ethylmorphine has been studied to understand its metabolism and excretion. Key findings include:

  • Metabolism : this compound is metabolized primarily by the enzyme CYP2D6, which converts it into morphine and other metabolites. The efficiency of this metabolic pathway can vary significantly among individuals due to genetic polymorphisms in the CYP2D6 gene .
  • Excretion : Studies indicate that approximately 77% of administered doses are recovered in urine within 48 hours, with the major metabolite being ethylmorphine-6-glucuronide . The time to peak concentration (tmax) for unchanged ethylmorphine is around 45 minutes, with a terminal elimination half-life of about 2 hours .

Pain Management

In clinical settings, this compound has been evaluated for its efficacy in managing severe pain, particularly in cancer patients. A study investigated the formulation of core-in-cup tablets containing ethylmorphine hydrochloride, demonstrating effective pain relief with sustained release characteristics .

Cough Suppression

As an antitussive agent, this compound is often combined with other medications like codeine to enhance its effectiveness in treating coughs associated with colds and lung infections. Its use in this context has been documented in various therapeutic formulations .

Case Studies

  • Fatal Poisoning Incident : A notable case involved a 10-month-old boy who died after exposure to ethylmorphine-containing antitussive medication. This incident highlighted the potential risks associated with improper dosing and the importance of monitoring pediatric patients .
  • Drug Testing Implications : Research has shown that the presence of ethylmorphine can complicate drug testing protocols due to its metabolic conversion to morphine. A study analyzed urine samples from subjects who had taken codeine and ethylmorphine, revealing significant differences in metabolite excretion based on CYP2D6 phenotypes .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
tmax (time to peak)45 minutes
Half-life2 hours
Urinary recovery~77% over 48 hours
Major metaboliteEthylmorphine-6-glucuronide

Table 2: Clinical Applications of this compound

ApplicationDescription
Pain ManagementEffective analgesic for severe pain conditions
Cough SuppressionAntitussive agent used in cough preparations

Properties

CAS No.

47252-06-2

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-7-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C19H23NO3/c1-3-22-15-7-5-12-13-10-11-4-6-14(21)17-16(11)19(12,18(15)23-17)8-9-20(13)2/h4-7,12-13,15,18,21H,3,8-10H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1

InChI Key

SWYNUDMXTNTERF-SSTWWWIQSA-N

SMILES

CCOC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C

Isomeric SMILES

CCO[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C

Canonical SMILES

CCOC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C

Key on ui other cas no.

47252-06-2

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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